molecular formula C12H18ClN3OS B1431125 N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride CAS No. 1426291-48-6

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride

Cat. No.: B1431125
CAS No.: 1426291-48-6
M. Wt: 287.81 g/mol
InChI Key: ZEZWNDNVOZRNRU-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3OS and its molecular weight is 287.81 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C12H17N3OS
  • Molecular Weight : 253.35 g/mol
  • CAS Number : 49657842

The compound exhibits biological activity primarily through its interaction with various molecular targets. Research indicates that thiazole derivatives can act as covalent inhibitors, selectively targeting proteins involved in critical cellular processes. Specifically, studies have shown that compounds with thiazole moieties can induce ferroptosis, a form of regulated cell death associated with the inhibition of glutathione peroxidase 4 (GPX4) . This mechanism is crucial for maintaining cellular homeostasis and has implications in cancer therapy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of piperidine derivatives, including this compound. The compound demonstrated significant antibacterial and antifungal activities against various strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce ferroptosis may contribute to its anticancer properties, making it a potential therapeutic agent for various malignancies .

Case Studies and Research Findings

  • Ferroptosis Induction : A study highlighted the role of thiazole-containing compounds in inducing ferroptosis in cancer cells through covalent interactions with GPX4. This mechanism was validated by western blot analysis and cellular thermal shift assays, confirming the compound's potential as a targeted therapeutic agent .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing piperidine derivatives and assessing their antimicrobial activity. The results indicated that modifications to the piperidine structure could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that this compound has favorable absorption and distribution characteristics, which are essential for its development as a drug candidate .

Properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS.ClH/c16-11(9-3-5-13-6-4-9)15-12-14-10(7-17-12)8-1-2-8;/h7-9,13H,1-6H2,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZWNDNVOZRNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)NC(=O)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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